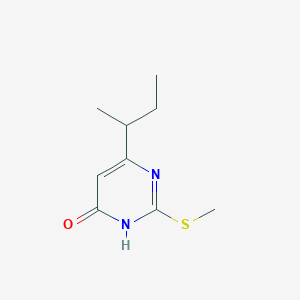

6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butan-2-yl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h5-6H,4H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQGSLITVZTLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with sec-butyl and methylthio groups, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antimicrobial efficacy. For example, compounds with a methylthio group showed improved activity compared to their unsubstituted counterparts .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The compound demonstrated cytotoxic effects with IC50 values indicating promising activity against these cancer types. Molecular docking studies suggested that this compound might act as an inhibitor of key kinases involved in cell proliferation pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| U-87 | 30 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in various assays. It was tested in models of inflammation where it significantly reduced markers of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A comparative study analyzed the effectiveness of several pyrimidine derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential use in treating antibiotic-resistant infections .

- Cancer Cell Viability : In a study focused on the viability of glioblastoma cells, treatment with this compound resulted in a significant decrease in cell proliferation. The mechanism was attributed to the induction of apoptosis pathways mediated by the compound's interaction with specific cellular proteins .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one possess significant antimicrobial properties. For instance, studies on thiopyrimidine–benzenesulfonamide derivatives have shown promising results against multi-drug resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The ability of these compounds to inhibit microbial biofilm formation suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

Recent investigations have explored the anticancer potential of pyrimidine derivatives. For example, molecular hybrids incorporating triazine and sulfonamide structures have demonstrated cytotoxic activity against various cancer cell lines, including those from colon and breast cancers . The incorporation of this compound into such hybrids could enhance their efficacy due to its structural characteristics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Studies on similar compounds have shown effectiveness as α-glucosidase and acetylcholinesterase inhibitors, which are crucial in managing these conditions . The structural modification of pyrimidines could potentially lead to new therapeutic agents targeting these enzymes.

Herbicidal Activity

Pyrimidine derivatives have been investigated for their herbicidal properties. The structural features of this compound may contribute to its effectiveness in inhibiting plant growth by interfering with metabolic pathways essential for plant development. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species without harming crops.

Pesticidal Properties

The compound's potential as a pesticide is supported by its biological activity against various pests. The synthesis of related compounds has shown efficacy in controlling agricultural pests, suggesting that this compound could be developed into a novel pesticide formulation .

Synthesis and Structure-Activity Relationship (SAR) Studies

Understanding the synthesis pathways and the relationship between the structure and biological activity of this compound is crucial for optimizing its applications. Various synthetic routes have been explored, leading to derivatives with enhanced biological properties . SAR studies provide insights into how modifications to the pyrimidine ring or substituents can influence the compound's efficacy and selectivity.

Data Table: Summary of Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.